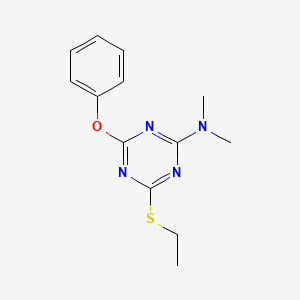
4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amine, also known as ethoxysulfuron, is a herbicide that belongs to the triazinone chemical family. It is widely used in agriculture to control broadleaf weeds and grasses in various crops, including corn, soybeans, and wheat. The herbicide works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.
作用機序
The herbicidal activity of 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon is due to its inhibition of ALS, which is a key enzyme in the biosynthesis of branched-chain amino acids in plants. By blocking this pathway, the herbicide disrupts protein synthesis and cell division, leading to the death of the plant. The selectivity of 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon for broadleaf weeds and grasses is due to differences in the structure and function of ALS between these two groups of plants.
Biochemical and Physiological Effects:
Ethoxysulfuron has been shown to cause a range of biochemical and physiological effects in plants, including inhibition of photosynthesis, disruption of membrane integrity, and alteration of hormone levels. The herbicide also affects the expression of genes involved in stress response, cell cycle regulation, and metabolism. These effects contribute to the herbicidal activity of 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon and can have implications for the development of resistance in weeds.
実験室実験の利点と制限
Ethoxysulfuron has several advantages for use in lab experiments, including its high potency, selectivity, and availability. The herbicide is widely used in agriculture, making it easy to obtain and test in the lab. However, there are also limitations to its use, such as the potential for non-specific effects and the need for appropriate controls. It is important to carefully design experiments and interpret results to ensure that the effects observed are due to the herbicide and not other factors.
将来の方向性
There are several future directions for research on 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon, including the development of new formulations and application methods, the investigation of resistance mechanisms in weeds, and the assessment of its environmental impact. In addition, there is a need for further studies on the interaction of 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon with other herbicides and pesticides, as well as its potential to affect non-target organisms. Understanding the mechanisms underlying the herbicidal activity of 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon will be important for the development of new herbicides and the management of weed populations in agriculture.
合成法
The synthesis of 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amineon involves several steps, including the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with 2-ethylthio-1,3-dimethylimidazolinium chloride to form 4-(ethylthio)-2-hydroxy-6-methoxy-1,3,5-triazine. This intermediate is then reacted with sodium hydroxide and 2-phenoxyethanol to produce the final product, 4-(ethylthio)-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amine. The synthesis method has been optimized to improve the yield and purity of the product, making it more cost-effective and environmentally friendly.
科学的研究の応用
Ethoxysulfuron has been extensively studied for its herbicidal activity and mode of action. It is effective against a wide range of weeds, including resistant biotypes, and has low toxicity to non-target organisms. The herbicide has been used in various crops, such as corn, soybeans, and wheat, to control weeds and increase crop yield. In addition, it has been investigated for its potential to control invasive plant species and reduce the impact of weeds on biodiversity.
特性
IUPAC Name |
4-ethylsulfanyl-N,N-dimethyl-6-phenoxy-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-4-19-13-15-11(17(2)3)14-12(16-13)18-10-8-6-5-7-9-10/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMPLCRQCQMDGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=NC(=N1)OC2=CC=CC=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5101765.png)

![2-(2-furyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5101783.png)
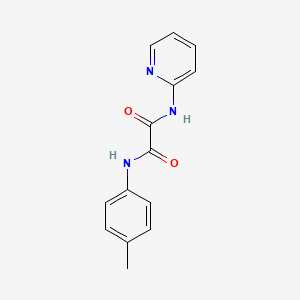
![4-{5-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-2-fluoro-4-nitrophenyl}morpholine](/img/structure/B5101802.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5101810.png)
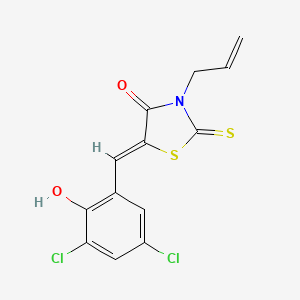
![6-{[4-(tert-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5101816.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5101829.png)
![1-(2-phenylethyl)-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5101830.png)
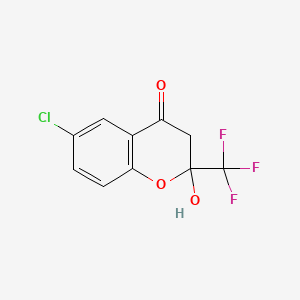

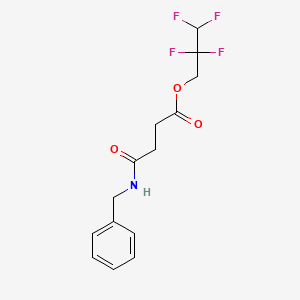
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-phenoxypropanamide](/img/structure/B5101863.png)